molecular formula C16H22N4S B6978938 N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine

N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine

Cat. No.: B6978938
M. Wt: 302.4 g/mol
InChI Key: VUUNOWAMTDTFAO-UHFFFAOYSA-N
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Description

N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine is a complex organic compound that features a pyrazine ring substituted with a methyl group and an ethyl chain, which is further connected to a tetrahydrobenzothiazole moiety

Properties

IUPAC Name

N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S/c1-11-9-17-10-13(19-11)7-8-18-12(2)16-20-14-5-3-4-6-15(14)21-16/h9-10,12,18H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUNOWAMTDTFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)CCNC(C)C2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazine Intermediate: Starting with 2-chloropyrazine, a methylation reaction is performed using methyl iodide in the presence of a base such as potassium carbonate to yield 2-methylpyrazine.

    Alkylation: The 2-methylpyrazine is then subjected to an alkylation reaction with 2-bromoethylamine under basic conditions to form the intermediate N-(2-(6-methylpyrazin-2-yl)ethyl)amine.

    Cyclization: The intermediate is then reacted with 2-mercaptoacetaldehyde under acidic conditions to form the tetrahydrobenzothiazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups on the pyrazine ring.

Scientific Research Applications

N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting neurological disorders or cancer.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
  • **N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamine

Uniqueness

N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of both a pyrazine and a tetrahydrobenzothiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

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